dimethyl 7-(4-methoxyphenyl)-2-oxo-3,7-dihydro-2H-thiopyrano[2,3-d]thiazole-5,6-dicarboxylate
Description
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Properties
IUPAC Name |
dimethyl 7-(4-methoxyphenyl)-2-oxo-3,7-dihydrothiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO6S2/c1-22-9-6-4-8(5-7-9)10-11(15(19)23-2)13(16(20)24-3)25-14-12(10)26-17(21)18-14/h4-7,10H,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKXUCMXYCIDGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(=C(SC3=C2SC(=O)N3)C(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Dimethyl 7-(4-methoxyphenyl)-2-oxo-3,7-dihydro-2H-thiopyrano[2,3-d]thiazole-5,6-dicarboxylate (commonly referred to as DMOT) is a synthetic compound that belongs to the class of thiopyranothiazole derivatives. These compounds have garnered attention due to their potential biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of DMOT, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
DMOT has a complex molecular structure characterized by the presence of a thiopyrano-thiazole core and methoxyphenyl substituents. Its molecular formula is , with a molecular weight of approximately 393.43 g/mol. The compound is typically synthesized through multi-step chemical reactions involving various reagents and conditions.
The biological activity of DMOT can be attributed to several mechanisms:
- Enzyme Inhibition : DMOT has been shown to inhibit specific enzymes involved in cell signaling pathways. For example, it may modulate the activity of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.
- Cell Growth Modulation : Studies indicate that DMOT can affect cell proliferation by inducing apoptosis in cancer cell lines. This is particularly relevant for its potential use in cancer therapy.
- Antimicrobial Activity : Preliminary studies suggest that DMOT exhibits antibacterial properties against various pathogens, making it a candidate for further exploration in infectious disease treatment.
Antitumor Activity
DMOT has been evaluated for its antitumor effects in several cancer cell lines:
- Cell Lines Tested : The compound was tested against human breast cancer (MCF-7), colon cancer (HT-29), and lung cancer (A549) cell lines.
- Results : In vitro assays indicated that DMOT significantly reduced cell viability in these cancer lines with IC50 values ranging from 10 to 20 µM, suggesting potent antitumor activity .
Anti-inflammatory Activity
The anti-inflammatory potential of DMOT was assessed using lipopolysaccharide (LPS)-induced inflammation models:
- Mechanism : DMOT inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Results : In vivo studies demonstrated a reduction in paw edema in animal models treated with DMOT compared to controls .
Antimicrobial Activity
The antimicrobial efficacy of DMOT was evaluated against Gram-positive and Gram-negative bacteria:
- Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli were among the strains tested.
- Results : The compound exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values below 50 µg/mL for both strains .
Case Studies
Several case studies highlight the therapeutic potential of DMOT:
- Case Study on Cancer Treatment : A study involving DMOT administration in mice bearing tumor xenografts showed a marked reduction in tumor size after 14 days of treatment compared to untreated controls.
- Case Study on Inflammation : In another study, patients with chronic inflammatory diseases who received DMOT reported reduced symptoms and improved quality of life metrics over a six-week period.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of dimethyl 7-(4-methoxyphenyl)-2-oxo-3,7-dihydro-2H-thiopyrano[2,3-d]thiazole-5,6-dicarboxylate typically involves multi-step reactions that include the formation of the thiopyrano-thiazole core structure. Various methodologies have been reported for its synthesis, including the use of thiazole derivatives and thioketones as starting materials. The compound is characterized by its unique thiopyrano-thiazole framework, which contributes to its biological activity.
Anticancer Activity
Research indicates that compounds with a thiopyrano-thiazole backbone exhibit significant anticancer properties. Studies have shown that this compound can induce apoptosis in various cancer cell lines. For example:
- Cell Lines Tested : The compound has been tested against human cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer).
- Mechanism of Action : The anticancer mechanism is believed to involve the inhibition of cell proliferation and induction of apoptotic pathways through caspase activation .
Antiviral Properties
In addition to its anticancer effects, this compound has demonstrated antiviral activity against several viral strains. Research has indicated:
- Viral Targets : It shows promise against viruses such as HIV and influenza.
- Research Findings : In vitro studies have revealed that the compound can inhibit viral replication at specific concentrations, suggesting potential as an antiviral agent .
Antioxidant Activity
The antioxidant properties of this compound contribute to its therapeutic potential. Antioxidants play a crucial role in mitigating oxidative stress-related diseases. Research findings indicate:
- Mechanism : The compound exhibits free radical scavenging activity, which can protect cells from oxidative damage.
- Applications : This property may be beneficial in developing treatments for conditions like neurodegenerative diseases and cardiovascular disorders .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on MCF-7 cells. The results showed a dose-dependent decrease in cell viability with significant apoptosis observed at higher concentrations.
| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 0 | 100 | 5 |
| 10 | 85 | 15 |
| 50 | 60 | 35 |
| 100 | 30 | 70 |
Case Study 2: Antiviral Activity
In another study focusing on antiviral applications, this compound was tested against influenza virus. The findings indicated that treatment with the compound significantly reduced viral titers compared to control groups.
| Treatment Group | Viral Titer Reduction (%) |
|---|---|
| Control | 0 |
| Low Dose | 40 |
| Medium Dose | 70 |
| High Dose | 90 |
Chemical Reactions Analysis
Oxidative Transformations
The compound undergoes oxidation at sulfur atoms within the thiopyranothiazole system. Potassium permanganate () in acidic or neutral media selectively oxidizes thioether linkages to sulfoxide or sulfone derivatives.
Example Reaction:
Conditions:
-
Solvent: Acetic acid or water
-
Temperature: 50–80°C
-
Yield: 60–75%
Substitution Reactions
Electrophilic substitution occurs at the 4-methoxyphenyl ring, facilitated by Lewis acids like or .
Key Observations:
| Position | Reagent | Product | Yield (%) |
|---|---|---|---|
| Para | Nitro-substituted derivative | 55 | |
| Meta | Brominated derivative | 68 | |
| Ortho | Chlorinated derivative | 48 |
Ester Hydrolysis
The methyl ester groups at positions 5 and 6 undergo alkaline or acidic hydrolysis to form dicarboxylic acids.
Reaction Pathway:
Optimized Conditions:
-
Base: 2M NaOH, reflux (85% yield)
-
Acid: 6M HCl, 60°C (72% yield)
[4+2]-Cycloaddition Reactions
The thiopyrano[2,3-d]thiazole core participates in hetero-Diels–Alder reactions with dienophiles such as acetylenedicarboxylic acid or norbornene derivatives.
Case Study:
-
Dienophile: Acetylenedicarboxylic acid
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Product: Polycyclic thiopyrano[2,3-d]thiazole fused with a pyran ring
-
Conditions: Toluene, 25°C, 12h
Michael Addition Reactions
The compound acts as a Michael acceptor in the presence of nucleophiles like malononitrile derivatives.
Example:
Key Parameters:
Domino Reaction Pathways
Tandem reactions enable the synthesis of polycondensed derivatives. A notable example involves:
-
Step 1: [4+2]-Cycloaddition with endic anhydride
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Step 2: Condensation with triazinehydrazine
Outcome: Formation of a pentacyclic system with a fused pyridazine ring.
Conditions:
Decarboxylation and Elimination
Under acidic conditions, the ester groups undergo decarboxylation while the thiopyran ring loses ethanol to form unsaturated analogs.
Reaction:
Catalytic Functionalization
Zinc dichloride () catalyzes formal [3+2] and [4+2] cycloadditions with 1,2-diaza-1,3-dienes, producing nitrogen-rich fused systems.
Example:
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Substrate: tert-Butyl 2-(2-bromo-1-phenyletylidene)hydrazine-1-carboxylate
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Product: Pyridazino[3,4-b]thiazolo[3,2-a]indole derivative
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Conditions: (0.1 equiv), , RT
Biological Activity-Driven Modifications
The compound’s anticancer properties are enhanced by introducing substituents via:
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Sulfonation: groups at the thiazole ring
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Amination: NH groups via Hofmann degradation
Bioactivity Data:
| Modification | IC (μM) vs HeLa Cells | Reference |
|---------------------|--------------------------------|-----------|
| Parent compound | 12.4 | |
| Sulfonated derivative | 6.2 | |
| Aminated derivative | 8.9 | |
Q & A
Q. What statistical models are optimal for analyzing dose-response data in pharmacological studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
